4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Description
4-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at the para-position and a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group. The ethoxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound’s structural features align with sulfonamides commonly explored as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) or receptor modulators .
Properties
IUPAC Name |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-18-10-4-6-11(7-5-10)20(16,17)13-8-12-14-9(2)15-19-12/h4-7,13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBSGVRFOFPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common approach is the cyclization of a hydrazide derivative with a carboxylic acid or its derivatives under acidic or basic conditions to form the oxadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an ethyl ester or other oxidized derivatives.
Reduction: The nitro group in the benzenesulfonamide moiety can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the sulfonamide moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ethyl esters, aldehydes, and carboxylic acids.
Reduction: Amines and amides.
Substitution: Derivatives with different functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory or antimicrobial agent.
Biology: It has been used in biochemical research to study enzyme inhibition and protein interactions.
Industry: The compound's unique properties make it useful in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include sulfonamides with variations in the heterocyclic core or substituents. Below is a comparative analysis:
Key Observations:
- Substituent Effects: The ethoxy group in the target compound increases lipophilicity compared to methoxy or amino groups in analogues, which may improve blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
Notes:
- The 3-methyl-1,2,4-oxadiazole group’s nitrogen atoms may facilitate hydrogen bonding with catalytic residues in enzymes like carbonic anhydrase, as seen in related sulfonamides .
- The ethoxy group’s steric bulk may reduce metabolic oxidation compared to methoxy analogues, enhancing in vivo stability .
Biological Activity
4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 297.33 g/mol. The compound features an ethoxy group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of the oxadiazole ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Coupling with the benzene sulfonamide : The oxadiazole derivative is then reacted with a suitable benzene sulfonamide under conditions that favor nucleophilic substitution.
- Purification : High-performance liquid chromatography (HPLC) is commonly employed to purify the final product.
Biological Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness comparable to established antibiotics .
Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies indicate that it can inhibit the growth of several cancer cell lines. For instance:
- IC values against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) were reported to be in the low micromolar range .
| Cell Line | IC (µM) |
|---|---|
| HeLa | 9.27 |
| CaCo-2 | 2.76 |
| LXFA 629 (lung cancer) | 0.003 |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:
- The oxadiazole moiety is known for its ability to modulate enzyme activity and alter cellular signaling pathways .
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Methylphenyl)-N'-(1H-pyrazolyl)urea | Contains a pyrazole ring | Anticancer activity |
| 3-Methyl-N-(2-(trifluoromethyl)phenyl)-1,2,4-thiadiazole | Thiadiazole instead of oxadiazole | Antimicrobial properties |
| 4-Ethoxy-N-(phenyl)benzamide | Similar benzamide core | Potential anti-inflammatory effects |
Case Studies
Recent studies have highlighted the potential applications of this compound in drug discovery:
- A study published in ACS Omega screened various oxadiazole-sulfonamide derivatives against bacterial strains and identified promising candidates for further development .
- Another research effort focused on the synthesis and evaluation of oxadiazole derivatives for their anticancer properties, demonstrating that modifications can enhance their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
